2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride
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Overview
Description
2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride typically involves the reaction of 2-aminobenzamide with formaldehyde and formic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazolinone core. The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrosoquinazolinone and nitroquinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various N-substituted quinazolinone derivatives.
Scientific Research Applications
2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-aminomethyl-1H-quinazolin-4-one
- 2-(aminomethyl)pyridine
- 2-amino-2-methylpropan-1-ol
Uniqueness
2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride is unique due to its specific quinazolinone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-1H-quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFITWZBSSYVVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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